2-(4-Fluorophenyl)-4-methyl-5-(6-(methylthio)pyridazin-3-yl)thiazole
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Overview
Description
3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-(METHYLSULFANYL)PYRIDAZINE is a complex organic compound that features a thiazole ring, a pyridazine ring, and various substituents including a fluorophenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-(METHYLSULFANYL)PYRIDAZINE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol . The pyridazine ring can be synthesized through various cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-(METHYLSULFANYL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group could introduce various functional groups.
Scientific Research Applications
3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-(METHYLSULFANYL)PYRIDAZINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-(METHYLSULFANYL)PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings can interact with active sites on enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfanyl group can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-(METHYLSULFANYL)PYRIDAZINE is unique due to its combination of a thiazole ring with a pyridazine ring, along with the specific substituents that confer distinct chemical properties
Properties
Molecular Formula |
C15H12FN3S2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-(6-methylsulfanylpyridazin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H12FN3S2/c1-9-14(12-7-8-13(20-2)19-18-12)21-15(17-9)10-3-5-11(16)6-4-10/h3-8H,1-2H3 |
InChI Key |
OOCIAEAJROKDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SC |
Origin of Product |
United States |
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